molecular formula C17H13ClN2O3 B2668892 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide CAS No. 951970-17-5

8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide

Cat. No. B2668892
CAS RN: 951970-17-5
M. Wt: 328.75
InChI Key: KBXVKELVFMLQNL-UHFFFAOYSA-N
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Description

The compound “8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide” is a derivative of quinoline . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and is a vital scaffold for leads in drug discovery .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .


Chemical Reactions Analysis

Quinoline and its derivatives have been harnessed via expeditious synthetic approaches . One possible explanation for the failure of direct coupling between the aniline and 4 is when the quinoline ring nitrogen was allylated, leading to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .

Scientific Research Applications

Drug Research and Development

4-Hydroxy-2-quinolones, to which the compound is related, are valuable in drug research and development . They have been the subject of many recent publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Anticancer Agents

8-Hydroxyquinoline and many of its derivatives have been studied for their potential as anticancer agents . Their ability to chelate iron and other metals can disrupt the cellular processes of cancer cells, leading to their death .

Antifungal Agents

Mono-chloro- and mono-bromo-substituted 8-Hydroxyquinoline have shown antifungal activity against several species, including Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes . It’s possible that “8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide” could have similar properties.

Anti-HIV Agents

8-Hydroxyquinoline derivatives have also been studied for their potential as anti-HIV agents . They may inhibit the replication of the virus, offering a potential avenue for treatment .

Neuroprotection

8-Hydroxyquinoline and its derivatives have been studied for their neuroprotective effects, particularly in relation to their iron-chelating properties . They may have potential in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Inhibitors of 2OG-dependent Enzymes

2OG-dependent enzymes are involved in a wide range of biological processes, and 8-Hydroxyquinoline derivatives have been studied as potential inhibitors of these enzymes . This could have wide-ranging implications in the regulation of various biological processes .

Future Directions

Quinoline and its derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

8-chloro-N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-23-14-8-3-2-7-13(14)20-17(22)11-9-19-15-10(16(11)21)5-4-6-12(15)18/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXVKELVFMLQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide

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